
(R)-2-(Morpholin-2-yl)ethan-1-ol
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Overview
Description
®-2-(Morpholin-2-yl)ethan-1-ol is a chiral compound that features a morpholine ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Morpholin-2-yl)ethan-1-ol typically involves the reaction of morpholine with an appropriate epoxide or halohydrin under basic conditions. For example, the reaction of morpholine with ®-epichlorohydrin in the presence of a base such as sodium hydroxide can yield ®-2-(Morpholin-2-yl)ethan-1-ol.
Industrial Production Methods
Industrial production methods for ®-2-(Morpholin-2-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Morpholin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
®-2-(Morpholin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Morpholin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can engage in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Morpholin-2-yl)ethan-1-ol: The enantiomer of ®-2-(Morpholin-2-yl)ethan-1-ol.
2-(Morpholin-4-yl)ethanol: A similar compound with the morpholine ring attached at a different position.
2-(Piperidin-2-yl)ethan-1-ol: A structurally similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness
®-2-(Morpholin-2-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the morpholine ring, which imparts distinct chemical and biological properties. Its enantiomer, (S)-2-(Morpholin-2-yl)ethan-1-ol, may exhibit different biological activities due to the chiral nature of the compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (R)-2-(Morpholin-2-yl)ethan-1-ol with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes). Alternatively, enzymatic resolution with lipases or esterases can separate enantiomers from racemic mixtures . For intermediates, borane dimethylsulfide (BH₃·SMe₂) has been employed to reduce carbonyl groups while preserving stereochemistry, though yields must be validated rigorously (e.g., unusual yields >100% may indicate measurement errors) .
Q. Which analytical techniques are optimal for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm the morpholine ring integration and hydroxyl proton environment. For stereochemical analysis, NOESY or chiral derivatizing agents (e.g., Mosher’s acid) are recommended .
- XRD : Single-crystal X-ray diffraction (via SHELX software) provides definitive structural proof, especially for resolving stereochemical ambiguities .
- HPLC : Chiral stationary phases (e.g., amylose- or cellulose-based columns) validate enantiomeric excess (>98% purity) .
Q. How can researchers distinguish this compound from structural analogs like 2-(2-methylmorpholino)ethanol?
- Methodological Answer : Comparative FT-IR analysis highlights differences in hydroxyl stretching (~3200–3600 cm⁻¹) and morpholine ring vibrations. Mass spectrometry (HRMS) distinguishes molecular weight variations (e.g., C₆H₁₃NO₂ vs. C₈H₁₇NO₂ analogs) .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing the catalytic hydrogenation of this compound precursors?
- Methodological Answer :
- Catalyst Selection : Pd/C or Raney Ni under H₂ pressure (1–5 atm) are common, but chiral catalysts (e.g., Ru-SYNPHOS) improve enantioselectivity .
- Solvent Effects : Polar aprotic solvents (THF, DMF) enhance reaction rates, while acidic conditions may protonate the morpholine nitrogen, altering reactivity .
- Kinetic Monitoring : In-situ FT-IR or GC-MS tracks intermediate formation and prevents over-reduction .
Q. How can contradictions in reported reaction yields (e.g., 120% yields) be systematically addressed?
- Methodological Answer :
- Yield Validation : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference. Use internal standards (e.g., anthracene) in HPLC for accurate quantification .
- Byproduct Analysis : LC-MS or TLC identifies side products (e.g., dimerization or oxidation artifacts) that inflate apparent yields .
Q. What computational approaches are suitable for modeling the interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., monoamine oxidases) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
- MD Simulations : GROMACS explores conformational stability in aqueous or lipid bilayer environments, highlighting hydrogen-bonding interactions with the morpholine ring .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-[(2R)-morpholin-2-yl]ethanol |
InChI |
InChI=1S/C6H13NO2/c8-3-1-6-5-7-2-4-9-6/h6-8H,1-5H2/t6-/m1/s1 |
InChI Key |
OJZYVZNGKDTSFP-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)CCO |
Canonical SMILES |
C1COC(CN1)CCO |
Origin of Product |
United States |
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